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Executive Summary
(Rac)-Tovinontrine (also known as CRD-750 and formerly as IMR-687) is an investigational,

orally administered small molecule being developed for the treatment of heart failure. It is a

potent and highly selective inhibitor of phosphodiesterase-9 (PDE9). The primary mechanism

of action of Tovinontrine in cardiovascular disease is the enhancement of the natriuretic peptide

signaling pathway through the inhibition of cyclic guanosine monophosphate (cGMP)

degradation. This document provides an in-depth technical overview of the mechanism of

action, preclinical evidence, and clinical development of (Rac)-Tovinontrine for cardiovascular

disease, with a focus on heart failure.

Core Mechanism of Action: PDE9 Inhibition
Tovinontrine's therapeutic potential in heart failure stems from its selective inhibition of PDE9.

PDE9 is an enzyme that specifically hydrolyzes cGMP, a critical second messenger in

cardiovascular homeostasis. In patients with heart failure, PDE9 expression and activity are

significantly upregulated in the myocardium, leading to increased cGMP degradation and

disruption of the protective natriuretic peptide signaling (NPS) pathway.

By inhibiting PDE9, Tovinontrine increases the intracellular concentration of cGMP in

cardiomyocytes. This amplifies the downstream effects of the NPS pathway, which is activated

by natriuretic peptides (such as atrial natriuretic peptide [ANP] and B-type natriuretic peptide
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[BNP]). The intended consequences of enhanced cGMP signaling in the heart include

vasodilation, reduction of cardiac hypertrophy and fibrosis, and improved lusitropy (myocardial

relaxation).

In Vitro Potency and Selectivity
Quantitative analysis of Tovinontrine's inhibitory activity demonstrates its high potency for

PDE9 and selectivity over other phosphodiesterase isoforms.

Target IC50 (nM)
Fold Selectivity vs.
PDE9A1

PDE9A1 8.19 -

PDE9A2 9.99 ~0.8x

PDE1A3 88,400 >10,800x

PDE1B 8,480 >1,000x

PDE1C 12,200 >1,400x

PDE5A2 81,900 >10,000x

Data from a study on IMR-687

(Tovinontrine) in the context of

sickle cell disease.[1]

Signaling Pathway
The mechanism of action of Tovinontrine is centered on the potentiation of the natriuretic

peptide-cGMP signaling cascade within cardiomyocytes.
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Figure 1: Tovinontrine's Signaling Pathway in Cardiomyocytes
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Preclinical Evidence in Heart Failure Models
Preclinical studies have demonstrated the potential of Tovinontrine in animal models of heart

failure with preserved ejection fraction (HFpEF).

Summary of Preclinical Findings
In three distinct mouse models of HFpEF, Tovinontrine was shown to be effective for both the

prevention and treatment of cardiac hypertrophy and renal dysfunction.[2]

Parameter Observation

Cardiomyocyte Size Reduced median size of cardiomyocytes.[2]

Natriuretic Peptide Levels
Lowered plasma B-type and atrial natriuretic

peptide levels.[2]

Renal Function Improved markers of renal dysfunction.[2]

Hemodynamics
No significant change in heart rate or blood

pressure.

Specific quantitative data from these preclinical studies have not been publicly disclosed.

Representative Experimental Protocol: Murine HFpEF
Model
While the exact protocols for the Tovinontrine preclinical studies are not publicly available, a

representative methodology based on common practices in the field is outlined below.
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Figure 2: Representative Preclinical Experimental Workflow
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Clinical Development Program
Tovinontrine is currently in Phase 2 clinical development for both heart failure with reduced

ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).

Overview of Phase 2 Clinical Trials
Trial Name Condition Status

Primary
Endpoint

Duration

CYCLE-1-REF HFrEF Recruiting

Change in NT-

proBNP from

baseline to Week

12.

12 Weeks

CYCLE-2-PEF HFpEF Completed

Change in NT-

proBNP from

baseline to Week

12.

12 Weeks

CARDINAL-HF

(CRD-740)
HFrEF Completed

Change in

plasma cGMP

from baseline to

Week 4.

12 Weeks

CRD-740 is another PDE9 inhibitor from Cardurion Pharmaceuticals. The positive results from

CARDINAL-HF provide proof-of-concept for this mechanism of action.

Clinical Trial Protocol: CYCLE-1-REF and CYCLE-2-PEF
The following provides a generalized protocol for the ongoing Phase 2 trials of Tovinontrine.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Key Inclusion Criteria:

Adult patients (≥18 years) with a diagnosis of chronic heart failure (NYHA Class II-III) for at

least 6 months.

For HFrEF (CYCLE-1-REF): Left ventricular ejection fraction (LVEF) ≤ 40%.
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For HFpEF (CYCLE-2-PEF): LVEF > 40%.

Elevated NT-proBNP levels at screening:

HFrEF: ≥600 pg/mL (≥1000 pg/mL for patients with atrial fibrillation).

HFpEF: ≥300 pg/mL (≥500 pg/mL for patients with atrial fibrillation).

Stable, optimized guideline-directed medical therapy for at least 4 weeks prior to screening.

Key Exclusion Criteria:

Recent heart failure exacerbation requiring hospitalization or IV diuretics within 60 days of

screening.

Acute coronary syndrome, stroke, or major cardiovascular surgery within 60 days of

screening.

Severe valvular disease, active myocarditis, or hypertrophic cardiomyopathy.

Treatment Arms:

Tovinontrine (oral tablets, various doses).

Placebo (oral tablets).

Assessments:

Primary Outcome: Percent change in plasma NT-proBNP from baseline to Week 12.

Secondary Outcomes:

Safety and tolerability.

Change in plasma and urine cGMP levels.

Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.

Change in NYHA functional class.
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Figure 3: Generalized Clinical Trial Workflow for CYCLE Studies
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Conclusion and Future Directions
(Rac)-Tovinontrine represents a novel therapeutic approach for the treatment of heart failure

by targeting the underlying pathophysiology of natriuretic peptide signaling deficiency. Its high

potency and selectivity for PDE9, combined with promising preclinical data, provide a strong

rationale for its continued clinical development. The ongoing Phase 2 CYCLE trials are critical

for establishing the clinical proof-of-concept for Tovinontrine in both HFrEF and HFpEF. The

results of these trials, particularly the primary endpoint of NT-proBNP reduction, will be

instrumental in determining the future trajectory of this compound in the management of

cardiovascular disease. Further studies will also be required to elucidate the long-term effects

on cardiac structure and function, as well as on clinical outcomes such as hospitalization and

mortality.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b13439108?utm_src=pdf-body
https://www.benchchem.com/product/b13439108?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049346/
https://www.biospace.com/imara-to-report-data-demonstrating-the-potential-of-tovinontrine-imr-687-for-the-treatment-of-heart-failure-with-preserved-ejection-fraction-hfpef
https://www.biospace.com/imara-to-report-data-demonstrating-the-potential-of-tovinontrine-imr-687-for-the-treatment-of-heart-failure-with-preserved-ejection-fraction-hfpef
https://www.biospace.com/imara-to-report-data-demonstrating-the-potential-of-tovinontrine-imr-687-for-the-treatment-of-heart-failure-with-preserved-ejection-fraction-hfpef
https://www.benchchem.com/product/b13439108#rac-tovinontrine-mechanism-of-action-in-cardiovascular-disease
https://www.benchchem.com/product/b13439108#rac-tovinontrine-mechanism-of-action-in-cardiovascular-disease
https://www.benchchem.com/product/b13439108#rac-tovinontrine-mechanism-of-action-in-cardiovascular-disease
https://www.benchchem.com/product/b13439108#rac-tovinontrine-mechanism-of-action-in-cardiovascular-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13439108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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